
4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one is a chemical compound with the molecular formula C4H3Cl3O3. It is a member of the dioxolanone family, characterized by a dioxolane ring with various substituents. This compound is notable for its unique structure, which includes three chlorine atoms and a methyl group attached to the dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one typically involves the chlorination of 5-methyl-1,3-dioxolan-2-one. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or ammonia, typically under mild to moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted dioxolanones, reduced derivatives, and oxidized compounds with additional functional groups .
Scientific Research Applications
4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one involves its interaction with various molecular targets. The chlorine atoms and the dioxolane ring play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one
- 4,5-Dimethyl-1,3-dioxol-2-one
- 1,3-Dioxolan-2-one
Uniqueness
Compared to similar compounds, it offers distinct properties that make it valuable for specific industrial and research purposes .
Properties
CAS No. |
827300-10-7 |
|---|---|
Molecular Formula |
C4H3Cl3O3 |
Molecular Weight |
205.42 g/mol |
IUPAC Name |
4,4,5-trichloro-5-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H3Cl3O3/c1-3(5)4(6,7)10-2(8)9-3/h1H3 |
InChI Key |
OXEPJKMWLZDMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=O)O1)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


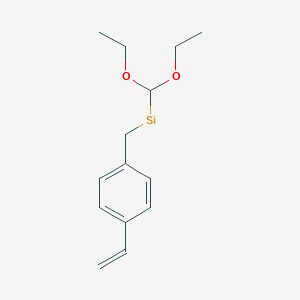
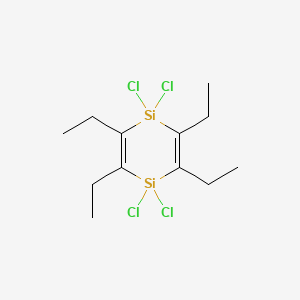
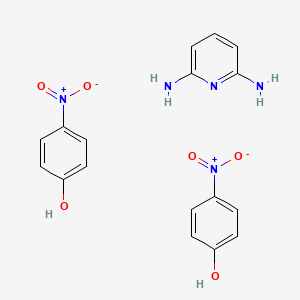
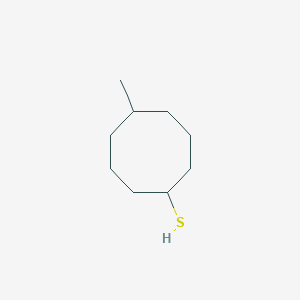
![7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14226695.png)
![1-[2-(4-Ethylphenyl)ethyl]piperidine](/img/structure/B14226701.png)

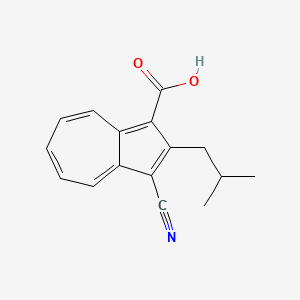
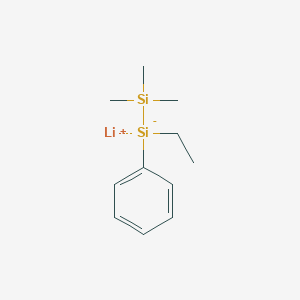
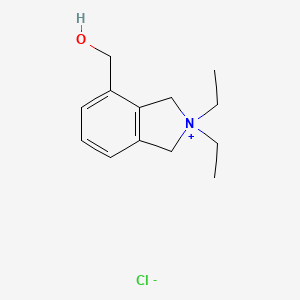
![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)

![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
